molecular formula C12H9NO4 B2460068 2-[(Furan-2-carbonyl)-amino]-benzoic acid CAS No. 304448-91-7

2-[(Furan-2-carbonyl)-amino]-benzoic acid

Cat. No.: B2460068
CAS No.: 304448-91-7
M. Wt: 231.207
InChI Key: KGUJFARQLOGYHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Furan-2-carbonyl)-amino]-benzoic acid is a useful research compound. Its molecular formula is C12H9NO4 and its molecular weight is 231.207. The purity is usually 95%.
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Properties

IUPAC Name

2-(furan-2-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-11(10-6-3-7-17-10)13-9-5-2-1-4-8(9)12(15)16/h1-7H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUJFARQLOGYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201762
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

2-[(Furan-2-carbonyl)-amino]-benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C12H9N1O4C_{12}H_{9}N_{1}O_{4} and a molecular weight of approximately 231.21 g/mol. Its structure includes a furan-2-carbonyl moiety linked to an amino group and a benzoic acid derivative, providing a framework for various interactions with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits notable antihypertensive effects by acting as an inhibitor of the human angiotensin II type 1 receptor (AT1R). This receptor plays a crucial role in the regulation of blood pressure and fluid balance, making this compound a candidate for the treatment of hypertension and related cardiovascular conditions.

In addition to its antihypertensive properties, preliminary studies suggest that the compound may possess anti-inflammatory effects, although further research is necessary to elucidate its full pharmacodynamic profile.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Receptor Binding : It competes effectively with angiotensin II for binding to the AT1R, which may lead to decreased vasoconstriction and reduced blood pressure.
  • Potential Anti-inflammatory Pathways : Although not fully characterized, its structural features suggest possible interactions with inflammatory pathways that warrant further investigation .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Amino-4,5-dimethoxybenzoic acidLacks furan moietySimpler structure; less biological activity
4,5-Dimethoxy-2-(thiophene-2-carbonyl)amino-benzoic acidContains thiophene instead of furanPotential different biological effects
Furan-2-carboxylic acidShares furan structurePrimarily acidic properties; lacks amino group

The presence of both furan and amino functionalities in this compound enhances its pharmacological potential compared to simpler analogs.

Case Studies

Several studies have evaluated the biological activity of related compounds. For instance:

  • Antihypertensive Activity : A study demonstrated that derivatives of benzoic acid with furan moieties exhibited significant binding affinity to AT1R, leading to decreased blood pressure in animal models.
  • Anti-inflammatory Effects : Another study indicated that compounds similar in structure showed promising results in reducing inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

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